ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative for the Treatment of Colitis
ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative for the Treatment of Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid, 5-ASA) that has demonstrated significantly enhanced anti-inflammatory and analgesic activity in preclinical models of colitis compared to its parent compound, mesalamine. This enhanced efficacy is primarily attributed to the controlled release of H₂S, a gaseous signaling molecule with potent anti-inflammatory, cytoprotective, and pro-reparative properties. This technical guide provides a comprehensive overview of the mechanism of action of ATB-429 in colitis, focusing on its molecular targets, signaling pathways, and effects on the gut microbiota.
Introduction: The Rationale for a H₂S-Donating Mesalamine
Mesalamine is a cornerstone of therapy for mild-to-moderate inflammatory bowel disease (IBD), including ulcerative colitis. However, its efficacy is often limited, requiring high doses that can be associated with side effects. Hydrogen sulfide has emerged as a key endogenous mediator with pleiotropic beneficial effects in the gastrointestinal tract, including modulation of inflammation, resolution of tissue injury, and regulation of visceral pain. ATB-429 was designed to leverage the therapeutic potential of H₂S by chemically linking mesalamine to a H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[1][2] This molecular design allows for targeted delivery of both mesalamine and H₂S to the site of inflammation in the colon.
Core Mechanism of Action: The Role of Hydrogen Sulfide
The primary mechanism by which ATB-429 exerts its superior anti-inflammatory effects in colitis is through the donation of H₂S.[2][3] H₂S modulates multiple components of the inflammatory cascade, leading to a significant reduction in the severity of colitis.[3]
Inhibition of Leukocyte Infiltration
A hallmark of IBD is the massive infiltration of neutrophils and other leukocytes into the colonic mucosa. ATB-429 has been shown to be highly effective in reducing this granulocyte infiltration.[3][4][5] In a mouse model of TNBS-induced colitis, ATB-429 reduced granulocyte infiltration by approximately 70%.[3][5] This effect is attributed to the ability of H₂S to interfere with leukocyte-endothelial cell adhesion, a critical step in the recruitment of inflammatory cells to the tissue.[3]
Suppression of Pro-inflammatory Cytokines and Chemokines
ATB-429 significantly downregulates the expression of key pro-inflammatory cytokines and chemokines that drive the inflammatory response in colitis.[3][4][5] In preclinical models, ATB-429 was more effective than mesalamine at reducing the mRNA expression of:
-
Interleukin-1β (IL-1β) [5]
-
Interleukin-2 (IL-2) [4]
-
Interleukin-6 (IL-6) [4]
-
Interleukin-12 (IL-12) [5]
-
RANTES (CCL5) [4]
This broad-spectrum inhibition of inflammatory mediators contributes to the resolution of inflammation and tissue healing. Notably, ATB-429 did not affect the expression of the anti-inflammatory cytokine IL-10.[4]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. ATB-429 has been shown to suppress the activation and translocation of NF-κB.[4][5] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the reduced expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[4]
Figure 1: Simplified signaling pathway of ATB-429's inhibition of the NF-κB pathway.
A Novel Mechanism: Iron Sequestration from Gut Microbiota
Recent research has uncovered a novel mechanism of action for ATB-429 that involves its interaction with the gut microbiota.[1] Virulent bacteria in the gut associated with IBD rely on iron for their metabolic processes and to exert their pathogenic effects.[1] ATB-429 has been shown to act as an iron-scavenging agent, depriving these harmful bacteria of this essential nutrient.[1]
This iron sequestration leads to:
-
Reduced Bacterial Virulence: By limiting iron availability, ATB-429 reduces the ability of pathogenic bacteria to cause damage and inflammation.[1]
-
Altered Bacterial Metabolism: Exposure to ATB-429 significantly alters the purine (B94841) and pyrimidine (B1678525) metabolism of the microbiota.[1]
-
Reduced Host Inflammatory Response: Exposing the bacteria, but not the host cells, to ATB-429 was sufficient to decrease the host's inflammatory response to the IBD-associated microbiota.[1]
Importantly, this effect is achieved without significantly altering the overall composition of the gut microbiota.[1]
Figure 2: Logical relationship of ATB-429's iron sequestration mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ATB-429 in models of colitis.
Table 1: Efficacy of ATB-429 vs. Mesalamine in TNBS-Induced Colitis in Mice
| Parameter | Vehicle | Mesalamine | ATB-429 | % Improvement (ATB-429 vs. Mesalamine) |
| Disease Activity Score | High | No Significant Reduction | Significantly Reduced | > Mesalamine |
| Granulocyte Infiltration (MPO Activity) | High | - | ~70% Reduction | Significant |
| Mortality (2 mg TNBS) | 30% | 25% | 0% | 100% Reduction |
| mRNA Expression of Pro-inflammatory Cytokines | ||||
| TNF-α | High | - | Significantly Reduced | > Mesalamine |
| IFN-γ | High | - | Significantly Reduced | > Mesalamine |
| IL-2 | High | - | Significantly Reduced | > Mesalamine |
| IL-6 | High | - | Significantly Reduced | > Mesalamine |
| RANTES | High | - | Significantly Reduced | > Mesalamine |
| iNOS | High | - | Significantly Reduced | > Mesalamine |
Data compiled from studies by Wallace et al.[2][3] and a study presented at Oxford Academic.[4]
Table 2: Effect of ATB-429 on Bacterial Translocation in DNBS-Induced Colitis in Mice
| Group | Myeloperoxidase (MPO) Activity | Bacterial Translocation to Liver (CFU/mL) |
| Healthy | Low | Low |
| DNBS + Vehicle | High | High |
| DNBS + ATB-429 (50 mg/kg) | Significantly Reduced | Significantly Reduced |
Data from Motta et al., as presented by ResearchGate.[6]
Experimental Protocols
Induction of Colitis
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Colitis is induced in mice by intrarectal administration of TNBS in ethanol.[2][3] The dose of TNBS can be varied to induce different severities of colitis.[4]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are provided with drinking water containing DSS for a defined period to induce colitis.[4]
-
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis: Similar to TNBS, colitis is induced by intrarectal administration of DNBS.[6]
Assessment of Colitis Severity
The severity of colitis is assessed using a combination of the following parameters:
-
Disease Activity Score (DAS): A composite score based on weight loss, stool consistency (diarrhea), and the presence of fecal blood.[2][3]
-
Macroscopic and Microscopic Scoring: Visual assessment of the colon for signs of inflammation, ulceration, and tissue damage, followed by histological examination of tissue sections.[2][3][4]
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify the infiltration of neutrophils into the colonic tissue.[2][3][4][6]
Gene Expression Analysis
-
RNA Extraction and Real-Time PCR: Total RNA is extracted from colonic tissue samples, and the expression levels of specific mRNA transcripts for cytokines, chemokines, and other inflammatory mediators are quantified using real-time polymerase chain reaction (RT-PCR).[3][4][5]
In Vitro Assays
-
LPS-Induced TNF-α Release: Human peripheral blood monocytes are stimulated with lipopolysaccharide (LPS) in the presence or absence of ATB-429 or mesalamine, and the release of TNF-α into the supernatant is measured.[4]
References
- 1. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
